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Azvudine Triphosphate (FNC-TP) as a Chain
Terminator in Viral DNA Synthesis
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Compound of Interest

Compound Name: Fnc-TP

Cat. No.: B10861875

Azvudine, or FNC (2'-deoxy-2'-B-fluoro-4'-azidocytidine), is a cytidine analog that has
demonstrated potent antiviral activity against retroviruses and some RNA viruses.[1][2] Its
active form, FNC-TP, functions as a chain terminator in viral DNA synthesis, particularly by
inhibiting reverse transcriptases.

Mechanism of Action

FNC is a prodrug that is intracellularly phosphorylated to its active triphosphate form, FNC-TP.
[1] FNC-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into
the nascent DNA chain by viral reverse transcriptases (RTs) and some RNA-dependent RNA
polymerases (RdRps).[1][3] The incorporation of FNC-MP into the growing nucleic acid strand
leads to chain termination. This is because the 4'-azido group on the ribose sugar sterically
hinders the formation of a phosphodiester bond with the incoming nucleotide, thereby halting
further elongation of the DNA chain.[1][4][5]
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Caption: Activation of Azvudine and its role in chain termination.
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Quantitative Data on Polymerase Inhibition

The inhibitory activity of FNC-TP has been quantified against several viral polymerases. The
efficiency of incorporation and subsequent chain termination varies depending on the specific

polymerase.
. Selectivity (vs
Virus Polymerase IC50 (pM) Reference
dCTP)

Reverse
Transcriptase

HIV-1 5.3 2.6 [3][6]
(RNA-
dependent)
Reverse
Transcriptase

HIV-1 4.6 3.2 [3][6]
(DNA-
dependent)

Hepatitis C Virus  RNA-dependent e

(HCV) RNA Polymerase

Dengue Virus RNA-dependent e

(DENV-2) RNA Polymerase

Respiratory

o RNA-dependent

Syncytial Virus - [11[2]
RNA Polymerase

(RSV)
RNA-dependent

SARS-CoV-2 Poor Substrate [11[2]

RNA Polymerase

Note: More specific Ki, Vmax, and Km values are often determined in specialized studies but
are not always available in general literature.

Experimental Protocols

This assay is used to determine the kinetics of FNC-TP incorporation by a viral polymerase.
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Primer-Template Preparation: A primer (e.g., a Cy5-labeled DNA oligonucleotide) is annealed
to a template strand (RNA or DNA) designed to allow for the incorporation of a single
nucleotide analog opposite a specific base.[3]

Reaction Mixture: The primer-template complex is incubated with the viral polymerase (e.qg.,
HIV-1 RT), a buffer solution, and varying concentrations of FNC-TP or the natural dCTP.[3]

Reaction and Quenching: The reaction is initiated and allowed to proceed for a specific time,
then quenched (e.g., with EDTA).

Analysis: The reaction products are resolved by denaturing polyacrylamide gel
electrophoresis (PAGE). The bands corresponding to the original primer and the extended
product are visualized (e.g., by fluorescence scanning).[3]

Data Analysis: The fraction of extended primer is plotted against the nucleotide
concentration, and the data are fitted to the Michaelis-Menten equation to determine Vmax
and Km.[3]
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Caption: Workflow for single-nucleotide incorporation assay.
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This assay confirms that the incorporation of FNC-MP results in the cessation of DNA
synthesis.

» Primer Extension: A primer-template duplex is incubated with the viral polymerase, a limited
concentration of dNTPs, and FNC-TP to allow for the incorporation of FNC-MP.

o Addition of Excess dNTPs: After the initial incorporation, a high concentration of all four
natural dNTPs is added to the reaction.

e Analysis: The reaction products are analyzed by PAGE. If FNC-MP is a chain terminator, the
product length will not increase after the addition of excess dNTPs.[6]

Favipiravir Triphosphate (T-705 RTP) in Viral RNA
Synthesis

Favipiravir (T-705) is a broad-spectrum antiviral agent primarily effective against RNA viruses.
[7][8][9] Its active form, Favipiravir ribofuranosyl-5'-triphosphate (T-705 RTP), targets viral RNA-
dependent RNA polymerases (RdRp).[8][10][11]

Mechanism of Action

Favipiravir is a prodrug that is intracellularly converted to T-705 RTP.[8][10] This active form is
recognized as a purine nucleotide analog by viral RdRps and is incorporated into the nascent
viral RNA strand.[12][13] The antiviral effect of Favipiravir is believed to be twofold: it can act as
a chain terminator to a certain extent, and it can also induce lethal mutagenesis by causing
mutations in the viral genome upon incorporation.[10]
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Caption: Activation of Favipiravir and its dual mechanism of action.
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Quantitative Data on Antiviral Activity

The efficacy of Favipiravir has been measured against a variety of RNA viruses, typically
reported as EC50 values from cell-based assays.

Virus Family Virus Cell Type EC50 (pg/mL) Reference
Orthomyxovirida Influenza A
MDCK 0.03-0.47 [14]
e (H1N21)
Influenza B MDCK 0.04-0.39 [14]
Avian Influenza
MDCK 0.1-0.5 [14]
(H5N1)
Arenaviridae Lassa Virus Vero 6.6-13 [15]
. Rift Valley Fever
Bunyaviridae i Vero 0.5-2.0 [15]
Virus
. Yellow Fever
Flaviviridae ] Vero 1.0-3.5 [15]
Virus
Filoviridae Ebola Virus Vero 10 [15]

Experimental Protocols

This is a standard method to determine the antiviral activity of a compound in cell culture.

o Cell Seeding: A monolayer of susceptible cells (e.g., MDCK for influenza) is grown in well
plates.

« Virus Infection: The cells are infected with a known amount of virus for a short period.

e Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-
solid medium (e.g., agar or methylcellulose) containing various concentrations of the antiviral
compound.

 Incubation: The plates are incubated for several days to allow for plaque formation.
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e Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet),
and the plaques (zones of cell death) are counted.

» Data Analysis: The EC50 value is calculated as the concentration of the compound that
reduces the number of plaques by 50% compared to the untreated control.

Conclusion

While both Azvudine triphosphate and Favipiravir triphosphate can be referred to as "FNC-TP"
in certain contexts and both act as nucleotide analog inhibitors, they have distinct primary
targets and mechanisms. Azvudine's FNC-TP is a potent chain terminator of viral DNA
synthesis, making it a key therapeutic agent against retroviruses like HIV. Favipiravir's T-705
RTP primarily targets viral RNA polymerases, leading to inhibition of RNA synthesis through a
combination of chain termination and lethal mutagenesis, demonstrating broad-spectrum
activity against various RNA viruses. For researchers and drug development professionals,
understanding these distinctions is crucial for the targeted application and development of
these important antiviral compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/28176519/
https://pubmed.ncbi.nlm.nih.gov/28176519/
https://www.jstage.jst.go.jp/article/pjab/93/7/93_PJA9307B-02/_html/-char/ja
https://pubmed.ncbi.nlm.nih.gov/28769016/
https://pubmed.ncbi.nlm.nih.gov/28769016/
https://www.sterispharma.com/vadodara/latest-update/favipiravir-400mg-composition-mechanism-of-action-and-clinical-uses/1987
https://www.sterispharma.com/vadodara/latest-update/favipiravir-400mg-composition-mechanism-of-action-and-clinical-uses/1987
https://go.drugbank.com/drugs/DB12466
https://www.biotech-asia.org/vol20no2/favipiravir-an-effective-rna-polymerase-modulating-anti-influenza-drug/
https://www.biotech-asia.org/vol20no2/favipiravir-an-effective-rna-polymerase-modulating-anti-influenza-drug/
https://www.researchgate.net/publication/250925590_The_Ambiguous_Base-Pairing_and_High_Substrate_Efficiency_of_T-705_Favipiravir_Ribofuranosyl_5'-Triphosphate_towards_Influenza_A_Virus_Polymerase
https://journals.asm.org/doi/10.1128/aac.01739-09
https://pmc.ncbi.nlm.nih.gov/articles/PMC5713175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5713175/
https://www.benchchem.com/product/b10861875#fnc-tp-as-a-chain-terminator-in-viral-dna-synthesis
https://www.benchchem.com/product/b10861875#fnc-tp-as-a-chain-terminator-in-viral-dna-synthesis
https://www.benchchem.com/product/b10861875#fnc-tp-as-a-chain-terminator-in-viral-dna-synthesis
https://www.benchchem.com/product/b10861875#fnc-tp-as-a-chain-terminator-in-viral-dna-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10861875?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

